N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
Description
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a hydrazide derivative featuring a pyrazole core substituted with a methyl group at position 1 and a carbohydrazide moiety linked to a 2-hydroxy-3-methoxyphenyl group via an imine bond (E-configuration). Its synthesis typically involves the condensation of a pyrazole-carbohydrazide precursor with a substituted benzaldehyde under acidic conditions, followed by purification via recrystallization . Structural confirmation relies on spectroscopic techniques (NMR, HRMS) and single-crystal X-ray diffraction (SHELX programs), ensuring unambiguous assignment of the E-configuration .
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-17-7-6-10(16-17)13(19)15-14-8-9-4-3-5-11(20-2)12(9)18/h3-8,18H,1-2H3,(H,15,19)/b14-8+ |
InChI Key |
DTVAXEWTYMGTGW-RIYZIHGNSA-N |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with β-Keto Esters
A widely adopted method involves cyclocondensation of methyl hydrazine with β-keto esters under acidic conditions. For example, ethyl 3-oxobutanoate reacts with methyl hydrazine in ethanol at reflux to yield 1-methyl-1H-pyrazole-3-carboxylate. The reaction mechanism proceeds via enolization, nucleophilic attack by the hydrazine, and subsequent cyclization.
Reaction Conditions:
Direct Alkylation of Pyrazole
Alternative approaches employ post-synthesis alkylation. Pyrazole-3-carboxylic acid is treated with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C. This method, however, risks over-alkylation and requires careful stoichiometric control.
Formation of the Carbohydrazide Moiety
The pyrazole-3-carboxylic acid is converted to its carbohydrazide derivative through two principal pathways:
Hydrazinolysis of Pyrazole-3-Carbonyl Chloride
Pyrazole-3-carboxylic acid is first activated via treatment with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with hydrazine hydrate in anhydrous tetrahydrofuran (THF) yields 1-methyl-1H-pyrazole-3-carbohydrazide.
Optimized Parameters:
Direct Condensation with Hydrazine Hydrate
In a one-pot approach, the methyl ester of pyrazole-3-carboxylic acid reacts with excess hydrazine hydrate in ethanol under reflux. This avoids the need for acyl chloride formation but requires longer reaction times (12–18 hours).
Condensation with 2-Hydroxy-3-Methoxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. This reaction is typically conducted in ethanol or methanol with catalytic acetic acid.
Mechanistic Insights:
-
The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the hydrazide’s terminal amine.
-
Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid (2–5 mol%) |
| Temperature | Reflux (78°C) |
| Reaction time | 8–12 hours |
| Molar ratio (1:1) | 1 : 1.1 (aldehyde excess) |
| Yield | 82–90% |
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-shaped crystals. Solvent polarity critically affects crystal quality and purity.
Chromatographic Methods
For higher purity, flash chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves unreacted aldehyde and by-products.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.6–6.8 (m, aromatic protons), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, NCH₃).
-
FT-IR: Peaks at 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hydrazinolysis | High purity, scalable | Requires SOCl₂ handling | 65–78 |
| Direct condensation | One-pot, fewer steps | Longer reaction time | 60–70 |
| Schiff base | High regioselectivity | Sensitive to moisture | 82–90 |
Industrial-Scale Considerations
Patent US4434292A highlights the importance of aqueous-organic biphasic systems for large-scale pyrazole synthesis. For the target compound, substituting toluene with chlorobenzene improves phase separation during the oxidation step, reducing purification costs. Automated continuous-flow reactors further enhance reproducibility in aldehyde condensation .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azomethine group can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, where the azomethine group is converted to an amine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of hydroxyl and methoxy groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Antioxidant Effects
this compound exhibits antioxidant activity, which is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been confirmed through various assays, indicating its potential as a therapeutic agent in conditions such as neurodegenerative diseases .
Case Studies
| Study | Findings | |
|---|---|---|
| Anticancer Activity | Evaluated against multiple cancer cell lines; IC50 values were determined. | Demonstrated significant cytotoxicity, suggesting potential for further development as an anticancer agent. |
| Antimicrobial Efficacy | Tested against Escherichia coli and Staphylococcus aureus; showed inhibition zones in agar diffusion tests. | Effective against common bacterial pathogens, warranting exploration for antibiotic development. |
| Antioxidant Capacity | Assessed using DPPH and ABTS assays; demonstrated high radical scavenging activity. | Supports its use in formulations aimed at reducing oxidative stress. |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with various molecular targets. The azomethine group plays a crucial role in its biological activity, allowing it to form stable complexes with metal ions and interact with enzymes. These interactions can inhibit enzyme activity and disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Core Structural Variations
The target compound shares a common carbohydrazide backbone with several analogs but differs in substituent groups and heterocyclic systems. Key comparisons include:
Electronic and Bioactivity Implications
- Electron-Withdrawing vs. In contrast, analogs like 3-methyl-N′-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide () feature nitro groups, enhancing electrophilicity but reducing solubility .
- Aromatic Extensions : Naphthyl-substituted analogs () exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous stability .
Computational and Experimental Insights
- Molecular Similarity : Studies using Tanimoto and Dice indices () suggest that analogs with >70% structural similarity to the target compound (e.g., and ) cluster into groups with overlapping bioactivity profiles, particularly in anticancer and antifungal contexts .
- Antifungal Activity : While the target compound lacks explicit antifungal data, structurally related (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () shows efficacy against Candida spp., attributed to imidazole-mediated enzyme inhibition .
Biological Activity
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article aims to elucidate its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and is characterized by a pyrazole ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O4 |
| SMILES | CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O |
| InChI | InChI=1S/C17H18N2O4/c1-12-6-3-4-8-14(12)23-11-16(20)19-18-10-13-7-5-9-15(22-2)17(13)21/h3-10,21H,11H2,1-2H3,(H,19,20)/b18-10+ |
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance:
- In vitro studies : A series of pyrazole derivatives were tested against various cancer cell lines such as MCF7, A549, and HT29. Compounds showed significant cytotoxicity with IC50 values ranging from 3.79 µM to 49.85 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | Compound A | 3.79 |
| A549 | Compound B | 26 |
| HT29 | Compound C | 42.30 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- In vivo studies : Various pyrazole derivatives exhibited significant anti-inflammatory effects in carrageenan-induced edema models. For example, certain derivatives showed up to 78% inhibition compared to standard drugs like ibuprofen .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented:
- Study Findings : Research indicates that compounds containing the pyrazole moiety demonstrate notable antibacterial and antifungal activities. For example, compounds have been reported to inhibit the growth of various pathogenic bacteria and fungi effectively .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A study evaluated the anticancer effects of several pyrazole derivatives against the A549 cell line, noting significant apoptosis induction in treated cells .
- Anti-inflammatory Effects : Another investigation assessed the effectiveness of pyrazole-based compounds in reducing inflammation in animal models, showing results comparable to established anti-inflammatory drugs .
Q & A
Q. Characterization Methods :
- NMR/IR Spectroscopy : Confirm hydrazone formation (C=N stretch at ~1600 cm⁻¹ in IR; imine proton at δ 8.2–8.5 ppm in ¹H NMR) .
- X-ray Crystallography : Resolve stereochemistry (E-configuration) using SHELXL for refinement .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Q. Answer :
- X-ray Diffraction : Single crystals are grown via slow evaporation. Data collection uses Cu-Kα radiation (λ = 1.5418 Å).
- Refinement : SHELXL (via SHELXTL suite) is the gold standard for small-molecule refinement. Key parameters include R-factor (<5%), thermal displacement ellipsoids, and hydrogen bonding networks .
- Visualization : ORTEP-3 for graphical representation of anisotropic displacement parameters .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Q. Answer :
-
Structure-Activity Relationship (SAR) Analysis : Compare analogs with substituent variations (e.g., methoxy vs. ethoxy groups) using bioassay data (e.g., IC₅₀ values).
Substituent Biological Activity (IC₅₀, μM) Source 3-Methoxy 12.3 (Antimicrobial) 4-Ethoxy 8.7 (Antioxidant) -
Statistical Tools : Multivariate regression to identify key descriptors (e.g., Hammett σ constants, LogP) influencing activity .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Q. Answer :
- Molecular Docking : AutoDock Vina optimizes ligand-receptor interactions (e.g., with COX-2 or β-lactamase) using a Lamarckian genetic algorithm. Validate with RMSD clustering (<2.0 Å) .
- DFT Calculations : Gaussian09/B3LYP/6-311++G(d,p) basis set to compute frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with reactivity .
Advanced: How can electron distribution analysis explain the compound’s reactivity in nucleophilic/electrophilic reactions?
Q. Answer :
- Charge Density Maps : DFT-derived Laplacian (∇²ρ) identifies nucleophilic sites (e.g., hydrazone nitrogen: −0.45 e) and electrophilic regions (e.g., carbonyl carbon: +0.32 e) .
- Hardness/Softness : Calculate η = (I − A)/2 (I = ionization potential, A = electron affinity) to predict preferential reaction with soft/hard reagents .
Advanced: What experimental strategies elucidate the reaction mechanism of hydrazone linkage formation?
Q. Answer :
- Kinetic Studies : Monitor condensation via UV-Vis spectroscopy (λ = 300–400 nm for C=N formation) under varying pH (4–6 optimal) and temperature (Arrhenius plot for Eₐ determination) .
- Isolation of Intermediates : Use low-temperature (−78°C) quench techniques to trap Schiff base intermediates for NMR/MS analysis .
Advanced: How do solvent effects influence the compound’s stability during long-term storage?
Q. Answer :
-
Accelerated Stability Testing : Store in DMSO-d₆ or methanol at 25°C/60% RH. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient):
Solvent Degradation (%) at 6 Months DMSO <5% Methanol 12% -
Mechanistic Insight : Radical scavengers (e.g., BHT) reduce oxidation of the phenolic -OH group .
Advanced: What crystallographic challenges arise when analyzing derivatives with flexible substituents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
